Ilunocitinib Demonstrates Superior Pruritus Control Versus Oclacitinib from Day 28 to 112
In a randomized, blinded comparative trial of 338 dogs with canine atopic dermatitis, ilunocitinib demonstrated significantly better control of pruritus compared to oclacitinib from Day 28 through Day 112. Notably, PVAS scores increased between Day 14 and Day 28 for oclacitinib-treated dogs while continuing to decrease for ilunocitinib-treated dogs, indicating sustained improvement versus rebound pruritus [1].
| Evidence Dimension | Mean pruritus Visual Analog Scale (PVAS) score |
|---|---|
| Target Compound Data | Significantly lower mean PVAS scores vs. oclacitinib on Days 28–112 (p ≤ 0.003) |
| Comparator Or Baseline | Oclacitinib (0.4–0.6 mg/kg twice daily for 14 days; then once daily) |
| Quantified Difference | Statistically significant superiority (p ≤ 0.003); PVAS trajectory diverged with oclacitinib scores increasing D14–D28 while ilunocitinib scores continued decreasing |
| Conditions | 338 client-owned dogs with cAD; 112-day randomized, blinded trial; owner-assessed PVAS (0–10 scale) |
Why This Matters
For procurement decisions, ilunocitinib offers sustained pruritus reduction without the rebound phenomenon observed with oclacitinib during the transition from twice-daily to once-daily dosing.
- [1] Forster S, Boegel A, Despa S, et al. Comparative efficacy and safety of ilunocitinib and oclacitinib for the control of pruritus and associated skin lesions in dogs with atopic dermatitis. Veterinary Dermatology. 2025;36(2):165-176. doi:10.1111/vde.13319. View Source
